3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrroloisoxazole core with a dichlorophenyl group, making it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition of nitrile oxides with alkenes or alkynes, followed by intramolecular cyclization. For instance, the reaction of 3,4-dichlorobenzonitrile oxide with an appropriate alkyne in the presence of a catalyst such as copper(I) chloride can yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and the use of metal-free catalysts are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]oxazole
- 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole
- 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]pyrazole
Uniqueness
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its isoxazole ring, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and receptor modulation, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H8Cl2N2O |
---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-2-1-6(5-9(8)13)10-7-3-4-14-11(7)16-15-10/h1-2,5,14H,3-4H2 |
InChI Key |
OXJGKKWSMXOIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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